molecular formula C12H14N6O3S B2675768 3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide CAS No. 900135-61-7

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

Cat. No. B2675768
M. Wt: 322.34
InChI Key: QFSZPBNQNRTBCV-UHFFFAOYSA-N
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Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

Substituted benzamides, including structures related to "3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide," have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds demonstrate significant kinase selectivity and robust in vivo efficacy in cancer models, suggesting their potential application in cancer therapy (Borzilleri et al., 2006).

Histamine-3 Receptor Antagonism

Derivatives of pyrrolidin-1-yl compounds have been synthesized and evaluated as potent histamine-3 (H3) receptor antagonists. These compounds show promising in vitro and in vivo profiles, indicating their potential use in treating disorders related to neurotransmitter imbalance, such as sleep disorders (Zhou et al., 2012).

Synthesis and Functionalization Reactions

The compound and its derivatives have been involved in studies focusing on the synthesis and functionalization reactions, leading to novel chemical structures. These studies highlight the compound's versatility as a building block for creating a wide range of chemical entities with possible biological activities (Yıldırım et al., 2005).

Antiallergic Agents

N-(1H-tetrazol-5-yl) derivatives, closely related to the query compound, have been synthesized and tested for their antiallergic activities. These compounds have shown significant efficacy in rat passive cutaneous anaphylaxis assays, suggesting their potential as clinically useful antiallergic agents (Honma et al., 1983).

Anticancer and Antimicrobial Studies

Novel heterocycles incorporating pyrrole, pyrrolopyrimidine, and fused pyrrolopyrimidine moieties, bearing resemblance to the query compound, have demonstrated antimicrobial and anticancer activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Fahim et al., 2021).

Safety And Hazards

I couldn’t find detailed information on the safety and hazards associated with this compound1.


properties

IUPAC Name

3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSZPBNQNRTBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide

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